

Technical Guide: Physicochemical Properties of Ethyl (2-(furan-3-yl)ethyl)carbamate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted physicochemical properties of **Ethyl (2-(furan-3-yl)ethyl)carbamate**. Due to the absence of this compound in current chemical literature and databases, this document focuses on computationally predicted data and established experimental protocols for the determination of key molecular properties. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this novel chemical entity.

Introduction

Ethyl (2-(furan-3-yl)ethyl)carbamate is a small organic molecule containing a carbamate functional group, a furan ring, and an ethyl ester. Its structural motifs are of interest in medicinal chemistry and materials science. As a novel compound, a comprehensive understanding of its physicochemical properties is essential for predicting its behavior in biological and chemical systems, guiding its synthesis and purification, and for designing potential applications. This document outlines its predicted properties and provides generalized experimental methods for their empirical determination.

Predicted Physicochemical Properties



The following table summarizes the predicted physicochemical properties of **Ethyl (2-(furan-3-yl)ethyl)carbamate**. These values were computationally generated and should be confirmed by experimental data.

Property	Predicted Value	Unit
Molecular Formula	С9Н13NО3	
Molecular Weight	183.20	g/mol
logP (Octanol-Water Partition Coefficient)	1.35	
Water Solubility	2.89	g/L
Melting Point	45.2	°C
Boiling Point	298.5	°C
pKa (most acidic)	13.89	
pKa (most basic)	-1.7	
Polar Surface Area	55.78	Ų
Number of Hydrogen Bond Donors	1	
Number of Hydrogen Bond Acceptors	3	_
Number of Rotatable Bonds	5	_

Disclaimer: The data presented in this table are based on computational predictions and have not been experimentally verified.

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard experimental procedures that can be employed to determine the physicochemical properties of **Ethyl (2-(furan-3-yl)ethyl)carbamate**.



Melting Point Determination

The melting point of a solid compound can be determined using a capillary melting point apparatus.[1][2][3][4]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[1]
- Capillary tubes (sealed at one end)
- Thermometer
- Spatula
- Mortar and pestle (if the sample is not a fine powder)

Procedure:

- Ensure the sample is dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.[3]
- Pack a small amount of the compound into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[5]
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
- Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[1]
- Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the compound.[4]

Boiling Point Determination



For a liquid compound, the boiling point can be determined using a micro-boiling point or distillation method.[6][7][8]

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath or Thiele tube)
- · Clamps and stand

Procedure:

- Place a small amount (a few milliliters) of the liquid sample into the test tube.[8]
- Invert a capillary tube (sealed end up) and place it into the liquid in the test tube. [6]
- Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
- Immerse the assembly in a heating bath.
- Heat the bath gently. As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[9]
- When a continuous stream of bubbles is observed, stop heating.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[9]

Aqueous Solubility Determination

The solubility of a compound in water can be determined by the shake-flask method.[10][11] [12]



Apparatus:

- Vials with screw caps
- Analytical balance
- Shaker or vortex mixer
- Centrifuge
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

- Add an excess amount of the solid compound to a known volume of water in a vial.
- Seal the vial and shake it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Centrifuge the suspension to separate the undissolved solid from the solution.
- Carefully remove an aliquot of the clear supernatant.
- Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated analytical method.
- The solubility is expressed in units such as g/L or mol/L.

logP (Octanol-Water Partition Coefficient) Determination

The shake-flask method is the classical approach for determining the logP value.[13][14][15]

Apparatus:

- Separatory funnel or vials
- 1-Octanol (pre-saturated with water)
- Water or buffer solution (pre-saturated with 1-octanol)



- Shaker
- Centrifuge
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

- Prepare solutions of the compound in both the aqueous and octanol phases.
- Add known volumes of the 1-octanol and aqueous phases to a separatory funnel or vial.
- Add a known amount of the compound.
- Shake the mixture vigorously for a set period to allow for partitioning between the two phases.
- Allow the two phases to separate completely. Centrifugation can aid in this process.[15]
- Carefully sample each phase and determine the concentration of the compound in both the octanol and aqueous layers using an appropriate analytical technique.
- The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- logP is the base-10 logarithm of the partition coefficient.

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds. [16][17][18]

Apparatus:

- pH meter with a suitable electrode
- Burette
- Beaker



- Magnetic stirrer and stir bar
- Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

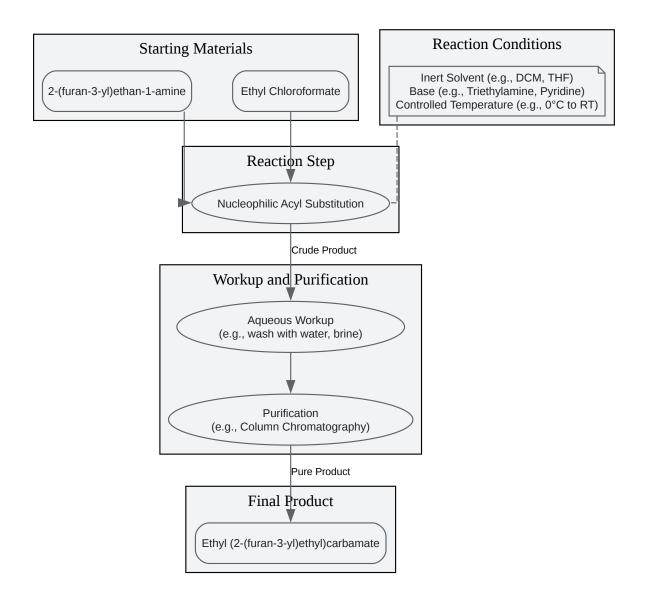
Procedure:

- Calibrate the pH meter using standard buffer solutions.[16]
- Dissolve a precisely weighed amount of the compound in a known volume of purified water (a co-solvent may be used if solubility is low, but this will affect the pKa value).[17]
- Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
- Slowly add the titrant from the burette in small increments.
- Record the pH value after each addition, allowing the reading to stabilize.
- Continue the titration past the equivalence point.
- Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point on the titration curve.[19]

Potential Synthesis Workflow

A plausible synthetic route for **Ethyl (2-(furan-3-yl)ethyl)carbamate** involves the reaction of 2-(furan-3-yl)ethan-1-amine with ethyl chloroformate. This is a standard method for the formation of N-substituted carbamates.[20][21][22]





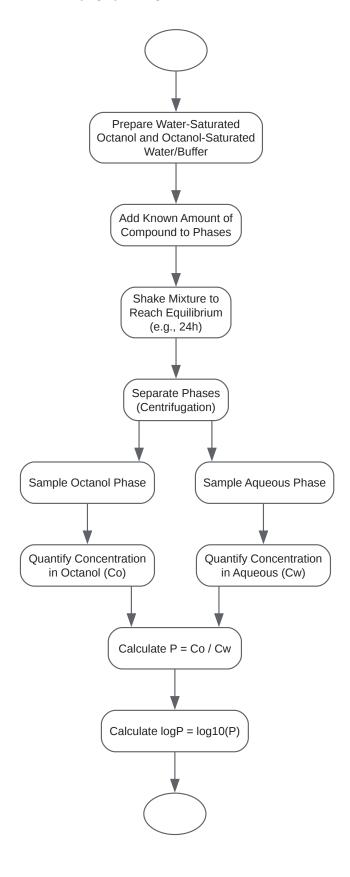
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Caption: Plausible synthetic workflow for Ethyl (2-(furan-3-yl)ethyl)carbamate.

Experimental Workflow Example: logP Determination



The following diagram illustrates the general workflow for the experimental determination of the octanol-water partition coefficient (logP) using the shake-flask method.





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Caption: Experimental workflow for logP determination by the shake-flask method.

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- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Ethyl (2-(furan-3-yl)ethyl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166355#what-are-the-physicochemical-properties-of-ethyl-2-furan-3-yl-ethyl-carbamate]

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